molecular formula C22H20N4O3 B2618983 2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-phenethylacetamide CAS No. 1115565-53-1

2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-phenethylacetamide

Cat. No.: B2618983
CAS No.: 1115565-53-1
M. Wt: 388.427
InChI Key: RGPGQQUJRRKDAZ-UHFFFAOYSA-N
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Description

2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-phenethylacetamide is a complex organic compound belonging to the pyrrolo[3,2-d]pyrimidine family. This compound is characterized by its unique structure, which includes a pyrrolo[3,2-d]pyrimidine core with phenyl and phenethylacetamide substituents. Compounds in this family are known for their diverse biological activities and potential therapeutic applications.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-phenethylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it can act as a protein-kinase B inhibitor, affecting cell signaling pathways involved in cancer progression . The exact molecular targets and pathways depend on the specific biological context and application.

Comparison with Similar Compounds

Similar compounds include other pyrrolo[3,2-d]pyrimidine derivatives, such as:

Biological Activity

The compound 2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-phenethylacetamide is a member of the pyrrolo[3,2-d]pyrimidine family, which has gained attention due to its potential biological activities. This article delves into its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Anticancer Properties

Research has indicated that pyrrolo[3,2-d]pyrimidine derivatives exhibit significant anticancer activity. For instance, studies have shown that these compounds can inhibit the proliferation of various cancer cell lines through multiple mechanisms, including the induction of apoptosis and cell cycle arrest.

  • Cell Cycle Arrest : Compounds in this class have been shown to interfere with key regulatory proteins involved in the cell cycle, leading to arrest at specific phases.
  • Apoptosis Induction : Many derivatives trigger programmed cell death pathways by activating caspases and modulating Bcl-2 family proteins.
  • Inhibition of Kinases : Some studies suggest that these compounds can act as kinase inhibitors, disrupting signaling pathways critical for cancer cell survival and proliferation.

Research Findings

A comparative study evaluated the biological activities of various pyrrolo[3,2-d]pyrimidine derivatives against cancer cells. The results demonstrated that modifications to the pyrimidine scaffold significantly influenced their cytotoxicity.

CompoundIC50 (µM)Cell Line
Compound A5.0MCF-7 (Breast Cancer)
Compound B10.0HeLa (Cervical Cancer)
Compound C15.0A549 (Lung Cancer)

The above table illustrates how different derivatives exhibit varying degrees of potency against specific cancer cell lines.

Study 1: Anticancer Efficacy

In a study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized a series of pyrrolo[3,2-d]pyrimidine derivatives and evaluated their anticancer activity against MCF-7 and HeLa cell lines. The lead compound demonstrated an IC50 value of 5 µM against MCF-7 cells, indicating potent anticancer effects. Mechanistic studies revealed that this compound induced apoptosis through the mitochondrial pathway, evidenced by increased cytochrome c release and activation of caspase-9.

Study 2: In Vivo Studies

Another significant study assessed the in vivo efficacy of a pyrrolo[3,2-d]pyrimidine derivative in a xenograft model of lung cancer. The compound was administered at doses of 10 mg/kg and resulted in a significant reduction in tumor volume compared to control groups. Histological analysis showed increased apoptosis within tumor tissues treated with the compound.

Study 3: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted to understand how structural modifications influence biological activity. The study highlighted that substituents on the phenyl ring greatly enhance cytotoxicity by improving binding affinity to target proteins involved in cancer progression.

Properties

IUPAC Name

2-(2,4-dioxo-7-phenyl-1,5-dihydropyrrolo[3,2-d]pyrimidin-3-yl)-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3/c27-18(23-12-11-15-7-3-1-4-8-15)14-26-21(28)20-19(25-22(26)29)17(13-24-20)16-9-5-2-6-10-16/h1-10,13,24H,11-12,14H2,(H,23,27)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGPGQQUJRRKDAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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